

Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?

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Compound of Interest		
Compound Name:	Tildacerfont	
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Tildacerfont CAHmelia-203 Study: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the **Tildacerfont** CAHmelia-203 clinical trial for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not meet its primary endpoint and offers troubleshooting guidance for related experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with **tildacerfont** compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels at week 12.[1][2][3][4] The 200mg once-daily dose of **tildacerfont** showed a placebo-adjusted reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]







A major contributing factor to the study's failure was low patient compliance with both the study medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients reported 80% or greater compliance, leading to lower-than-expected exposure to **tildacerfont**. [1][4]

Q3: What is the mechanism of action of tildacerfont?

Tildacerfont is a second-generation, once-daily oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce excessive androgens. **Tildacerfont** works by blocking the CRF1 receptor in the pituitary gland, which is expected to reduce ACTH secretion and consequently lower the production of adrenal androgens.[3]

Q4: What were the characteristics of the patient population in the CAHmelia-203 study?

The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which is more than five times the upper limit of normal.[1] This patient population was considered difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]

Troubleshooting Guide

This guide is intended to help researchers design and interpret studies involving CRF1 receptor antagonists in patient populations with challenging adherence.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Lack of Efficacy in a Difficult- to-Treat Population	Low patient adherence to the investigational drug and/or background therapy can significantly impact outcomes. In the CAHmelia-203 study, low compliance was a key factor in the failure to meet the primary endpoint.[1][4]	Implement rigorous patient monitoring and adherence programs. Consider the use of electronic diaries, regular follow-ups, and patient education to improve compliance. For future studies in similar populations, incorporating a lead-in period to assess adherence before randomization could be beneficial.[1]
Variability in Hormone Levels	The inherent hormonal fluctuations in CAH patients can make it challenging to assess the true effect of an investigational drug.	Increase the frequency of sample collection for hormonal analysis to better characterize baseline and treatment-emergent changes. Utilize validated and sensitive assays for hormone quantification.
Suboptimal Dosing	The selected dose range may not have been sufficient to elicit a significant response in a severely affected patient population.	Conduct thorough dose-finding studies in earlier phases of development to identify the optimal dose range. Consider pharmacokinetic and pharmacodynamic modeling to inform dose selection.

Data Presentation

CAHmelia-203 Study: Primary Endpoint Results



Treatment Group	Number of Patients	Mean Baseline A4 (ng/dL)	Placebo- Adjusted Change in A4 from Baseline at Week 12	p-value
Placebo	Not specified in top-line results	1,151 (overall study population) [1]	N/A	N/A
Tildacerfont 50mg QD	Not specified in top-line results	1,151 (overall study population) [1]	Data not publicly disclosed in top- line results	Not disclosed
Tildacerfont 100mg QD	Not specified in top-line results	1,151 (overall study population) [1]	Data not publicly disclosed in top- line results	Not disclosed
Tildacerfont 200mg QD	Not specified in top-line results	1,151 (overall study population) [1]	-2.6%[1][4]	Non-significant[1]

Experimental Protocols CAHmelia-203 Study Design

The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, doseranging clinical trial.[1]

Methodology:

- Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]
- Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to assess their adherence to their existing glucocorticoid therapy.[1]
- Randomization: Patients who met all eligibility criteria after the lead-in period were randomized in a blinded manner to one of four treatment arms.

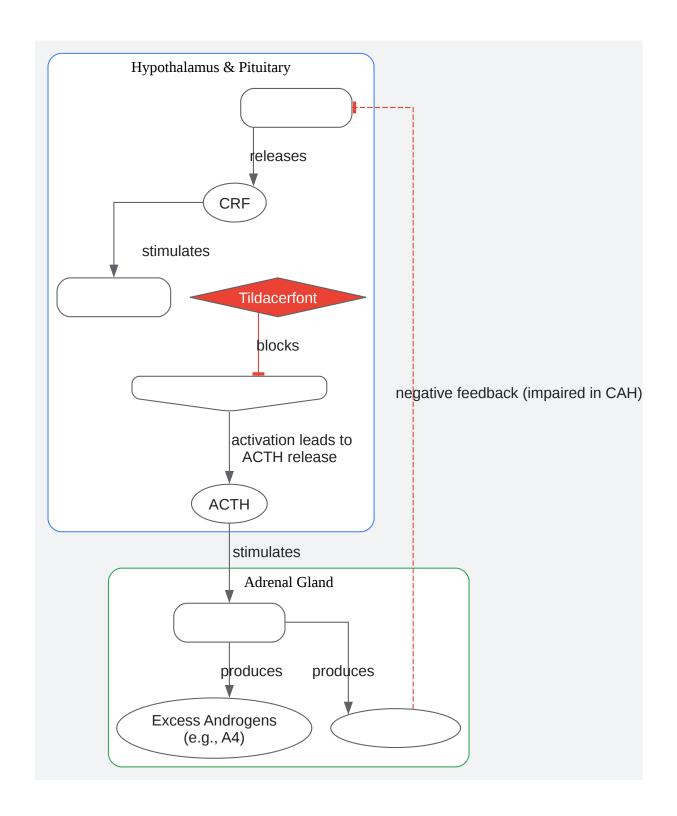


- Treatment Arms:
 - Placebo once daily (QD)
 - Tildacerfont 50mg QD
 - Tildacerfont 100mg QD
 - Tildacerfont 200mg QD
- Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]
- Primary Endpoint Assessment: The primary endpoint was the assessment of the doseresponse for the change in androstenedione (A4) from baseline to week 12.[1]
- Open-Label Extension: Following the 12-week placebo-controlled period, all patients were eligible to receive tildacerfont in an open-label extension phase.[1]

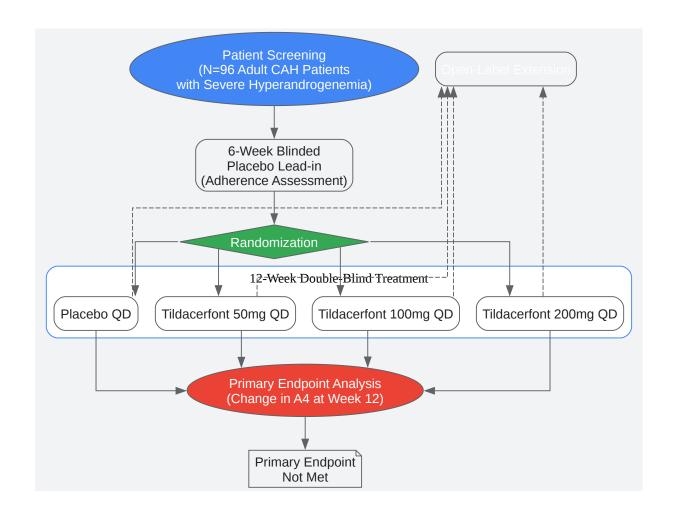
Visualizations

Tildacerfont Mechanism of Action in the HPA Axis









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